molecular formula C12H22N2O2 B2824567 tert-Butyl (5-azaspiro[2.5]octan-1-yl)carbamate CAS No. 1428547-17-4

tert-Butyl (5-azaspiro[2.5]octan-1-yl)carbamate

Cat. No.: B2824567
CAS No.: 1428547-17-4
M. Wt: 226.32
InChI Key: ZTYHUAXVYVXWGS-UHFFFAOYSA-N
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Description

tert-Butyl (5-azaspiro[2.5]octan-1-yl)carbamate is a chemical building block of interest in medicinal chemistry and pharmaceutical research. This compound, with the molecular formula C 12 H 22 N<2O<2 and a molecular weight of 226.32, features a spirocyclic structure that incorporates a cyclopropane ring . This unique architecture makes it a valuable scaffold for constructing more complex molecules, particularly in the synthesis of novel therapeutics . Compounds within the azaspiro[2.5]octane family are recognized as important intermediates for the development of active pharmaceutical ingredients. Their derivatives are frequently explored in drug discovery programs, including the development of protein kinase inhibitors and antiviral agents . For instance, related spirocyclic diaza compounds have been identified as key components in the research of hepatitis B virus (HBV) core protein degraders, a promising new approach in antiviral therapy . This product is intended for research and development purposes only. It is not intended for diagnostic or therapeutic uses in humans or animals. Researchers should handle this material with appropriate care, referring to the Safety Data Sheet prior to use. The recommended storage condition is in a sealed, dry container at 2-8°C, protected from light .

Properties

IUPAC Name

tert-butyl N-(5-azaspiro[2.5]octan-2-yl)carbamate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H22N2O2/c1-11(2,3)16-10(15)14-9-7-12(9)5-4-6-13-8-12/h9,13H,4-8H2,1-3H3,(H,14,15)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZTYHUAXVYVXWGS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NC1CC12CCCNC2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H22N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

226.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of tert-Butyl (5-azaspiro[2.5]octan-1-yl)carbamate typically involves the reaction of 5-azaspiro[2.5]octane with tert-butyl chloroformate in the presence of a base such as triethylamine. The reaction is carried out under an inert atmosphere, usually nitrogen, to prevent any side reactions. The reaction mixture is stirred at room temperature for several hours until the reaction is complete. The product is then purified by column chromatography to obtain the desired compound in high purity.

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure maximum yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency of the production process. The final product is subjected to rigorous quality control measures to ensure it meets the required specifications.

Chemical Reactions Analysis

Types of Reactions: tert-Butyl (5-azaspiro[2.5]octan-1-yl)carbamate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate to form corresponding oxides.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride to yield amines or alcohols.

    Substitution: Nucleophilic substitution reactions can occur at the carbamate group, leading to the formation of different derivatives.

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.

    Reduction: Lithium aluminum hydride, sodium borohydride, and other reducing agents.

    Substitution: Various nucleophiles such as amines, alcohols, and thiols.

Major Products Formed:

    Oxidation: Formation of oxides and other oxygenated derivatives.

    Reduction: Formation of amines and alcohols.

    Substitution: Formation of substituted carbamates and other derivatives.

Scientific Research Applications

Chemistry: In chemistry, tert-Butyl (5-azaspiro[2.5]octan-1-yl)carbamate is used as a building block for the synthesis of more complex molecules. Its unique spirocyclic structure makes it a valuable intermediate in the development of new chemical entities.

Biology: In biological research, this compound is used to study the effects of spirocyclic structures on biological systems. It serves as a model compound for investigating the interactions between spirocyclic molecules and biological targets.

Medicine: In medicinal chemistry, this compound is explored for its potential therapeutic applications. Its stability and unique structure make it a candidate for drug development, particularly in the design of enzyme inhibitors and receptor modulators.

Industry: In the industrial sector, this compound is used in the production of specialty chemicals and advanced materials. Its unique properties make it suitable for applications in coatings, adhesives, and other high-performance materials.

Mechanism of Action

The mechanism of action of tert-Butyl (5-azaspiro[2.5]octan-1-yl)carbamate involves its interaction with specific molecular targets. The spirocyclic structure allows it to fit into the active sites of enzymes and receptors, modulating their activity. The tert-butyl group provides steric hindrance, preventing unwanted interactions and increasing the selectivity of the compound. The carbamate group can form hydrogen bonds with target molecules, enhancing its binding affinity.

Comparison with Similar Compounds

Structural and Functional Analogues

The following table summarizes key structural analogues, highlighting differences in ring systems, substituents, and physicochemical properties:

Compound Name CAS No. Structure Molecular Formula Molecular Weight Purity Key Properties
tert-Butyl (5-azaspiro[2.5]octan-1-yl)carbamate N/A 5-azaspiro[2.5]octane + Boc C₁₂H₂₂N₂O₂ 238.32 ≥95% High rigidity; Boc protection enhances amine stability .
tert-Butyl 1-oxa-5-azaspiro[2.5]octane-5-carboxylate 276872-90-3 5-azaspiro[2.5]octane + oxa + Boc C₁₁H₁₇NO₃ 227.26 N/A Oxygen substitution alters polarity and reactivity .
tert-Butyl (6-azaspiro[2.5]octan-1-yl)carbamate hydrochloride 2095192-33-7 6-azaspiro[2.5]octane + Boc + HCl C₁₂H₂₃ClN₂O₂ 262.78 ≥95% Hydrochloride salt improves solubility; storage under inert atmosphere required .
tert-Butyl 7-azaspiro[3.5]nonan-2-ylcarbamate 147611-03-8 7-azaspiro[3.5]nonane + Boc C₁₃H₂₄N₂O₂ 252.34 ≥95% Larger spiro ring increases steric bulk; used in peptide mimetics .
tert-Butyl 7-oxa-3-azabicyclo[4.1.0]heptane-3-carboxylate 161157-50-2 Bicyclo[4.1.0]heptane + oxa + Boc C₁₀H₁₅NO₃ 197.23 N/A Bicyclic (non-spiro) structure; lower conformational flexibility .

Research Findings and Industrial Relevance

  • Drug Development : The 5-azaspiro[2.5]octane scaffold is utilized in kinase inhibitors (e.g., pyrrolopyridine derivatives in –2) due to its ability to occupy hydrophobic enzyme pockets .
  • Stability : Boc-protected spiro compounds exhibit superior stability compared to unprotected amines, as demonstrated by the 84% yield and 95% purity of intermediates in .
  • Challenges : Lower yields (e.g., 40% in microwave-assisted reactions for pyrazolo derivatives) highlight the difficulty of functionalizing spiro systems without side reactions .

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for tert-Butyl (5-azaspiro[2.5]octan-1-yl)carbamate, and how do reaction conditions influence yield and purity?

  • Methodology : Synthesis typically involves coupling spirocyclic amines with tert-butyl carbamate under basic conditions. For example, iridium-catalyzed amination of allyl acetates with spirocyclic intermediates (e.g., 4-Boc-4,7-diazaspiro[2.5]octane) in solvents like DMF at 70°C achieves yields up to 98% . Key parameters include:

  • Temperature : 60–80°C to balance reaction rate and byproduct formation.
  • Catalyst : Iridium catalysts enable enantioselectivity (e.g., 95% ee via HPLC).
  • Purification : Silica gel chromatography (hexane:ethyl acetate gradients) ensures purity.
    • Data Table :
Reaction ConditionTypical RangeImpact on Yield/Purity
Catalyst Loading2–5 mol%Higher loading improves enantioselectivity
Solvent PolarityDMF > THFPolar aprotic solvents favor coupling
Reaction Time12–24 hProlonged time reduces side reactions

Q. How can spectroscopic techniques (NMR, HRMS) characterize this compound?

  • Methodology :

  • <sup>1</sup>H/<sup>13</sup>C NMR : Distinct signals for tert-butyl groups (δ ~1.4 ppm for <sup>1</sup>H; δ ~28 ppm for <sup>13</sup>C) and spirocyclic protons (δ 3.0–4.5 ppm). Azaspiro rings show splitting patterns indicative of ring strain .
  • HRMS : Exact mass analysis confirms molecular formula (e.g., [M+H]<sup>+</sup> at m/z 239.31 for C13H21NO3 derivatives) .
    • Advanced Tip : Use <sup>15</sup>N NMR to resolve ambiguities in carbamate nitrogen environments.

Advanced Research Questions

Q. What mechanistic insights explain the enantioselective synthesis of this compound derivatives?

  • Methodology : Iridium-catalyzed allylic amination proceeds via a π-allyl intermediate, where chiral ligands (e.g., phosphoramidites) dictate stereochemical outcomes. Computational studies (DFT) model transition states to predict enantiomeric excess .
  • Contradiction Analysis : Conflicting reports on solvent effects (DMF vs. THF) may arise from ligand-solvent interactions affecting catalyst stability.

Q. How does the spirocyclic scaffold influence bioactivity in drug discovery studies?

  • Methodology :

  • Structure-Activity Relationship (SAR) : Compare tert-butyl carbamate derivatives with non-spiro analogs. For example, azaspiro rings enhance metabolic stability by restricting conformational flexibility .
  • Biological Assays : Screen against targets like GPCRs or kinases using SPR or fluorescence polarization.
    • Data Table :
CompoundTarget Affinity (IC50)Metabolic Stability (t1/2)
Azaspiro derivative12 nM (GPCR)4.5 h (human liver microsomes)
Linear analog45 nM1.2 h

Q. What strategies resolve contradictions in reported synthetic yields for tert-butyl carbamate derivatives?

  • Methodology :

  • DoE (Design of Experiments) : Use factorial design to test interactions between variables (e.g., temperature, catalyst, solvent). For example, a 2<sup>3</sup> design identifies dominant factors .
  • Reproducibility Checks : Validate literature protocols with controlled moisture/oxygen-free conditions.

Q. How can computational methods predict the reactivity of this compound in novel reactions?

  • Methodology :

  • Molecular Dynamics (MD) : Simulate solvation effects on transition states.
  • Docking Studies : Predict binding modes with enzymes (e.g., cytochrome P450 for metabolism studies) .

Research Gaps and Future Directions

  • Lack of In Vivo Data : Limited published research on pharmacokinetics or toxicity (see ). Proposed studies:
    • ADME Profiling : Use radiolabeled compounds in rodent models.
    • Target Validation : CRISPR screening to identify novel biological targets.

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